molecular formula C16H15Cl2N3O2S B10868440 N-(3,4-dichlorophenyl)-2-{[4-hydroxy-6-methyl-5-(prop-2-en-1-yl)pyrimidin-2-yl]sulfanyl}acetamide

N-(3,4-dichlorophenyl)-2-{[4-hydroxy-6-methyl-5-(prop-2-en-1-yl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10868440
M. Wt: 384.3 g/mol
InChI Key: BGBLFJFEWJHUJT-UHFFFAOYSA-N
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Description

2-[(5-ALLYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ALLYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, introduction of the allyl and hydroxy groups, and subsequent attachment of the sulfanyl and acetyl groups. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[(5-ALLYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while substitution of the sulfanyl group can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-[(5-ALLYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-ALLYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of 2-[(5-ALLYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H15Cl2N3O2S

Molecular Weight

384.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(4-methyl-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H15Cl2N3O2S/c1-3-4-11-9(2)19-16(21-15(11)23)24-8-14(22)20-10-5-6-12(17)13(18)7-10/h3,5-7H,1,4,8H2,2H3,(H,20,22)(H,19,21,23)

InChI Key

BGBLFJFEWJHUJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)CC=C

Origin of Product

United States

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